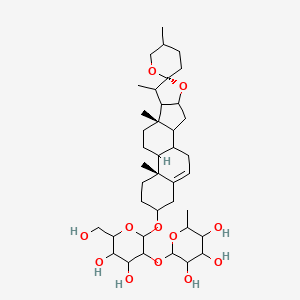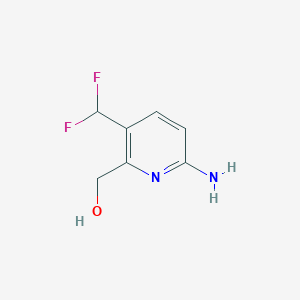
6-Amino-3-(difluoromethyl)pyridine-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(difluoromethyl)pyridine-2-methanol is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 6-Amino-3-(difluoromethyl)pyridine-2-methanol typically involves difluoromethylation processes. One common method is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry. Industrial production methods often utilize these synthetic routes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
6-Amino-3-(difluoromethyl)pyridine-2-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethylpyridine derivative with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(difluoromethyl)pyridine-2-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing fluorine atoms.
Biology: The compound is used in the study of biological processes and the development of fluorinated biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Amino-3-(difluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The compound can modulate various biological pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Amino-3-(difluoromethyl)pyridine-2-methanol can be compared with other similar compounds, such as trifluoromethylpyridines and other fluorinated pyridine derivatives. These compounds share similar chemical properties due to the presence of fluorine atoms, but this compound is unique in its specific functional groups and potential applications. Similar compounds include:
- Trifluoromethylpyridine
- Difluoromethylpyridine
- Fluoropyridine derivatives .
Eigenschaften
Molekularformel |
C7H8F2N2O |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
[6-amino-3-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)4-1-2-6(10)11-5(4)3-12/h1-2,7,12H,3H2,(H2,10,11) |
InChI-Schlüssel |
YGDKRUPVFLMAJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(F)F)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)

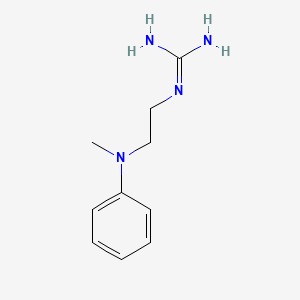
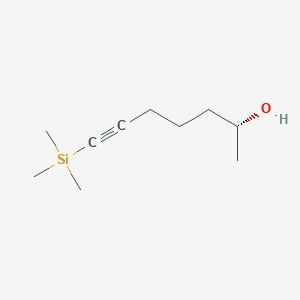
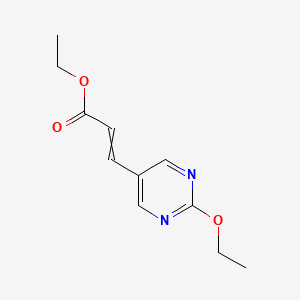

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
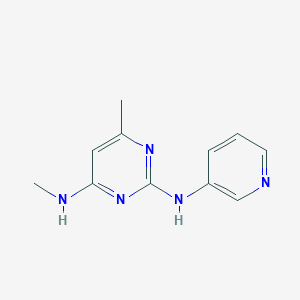
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
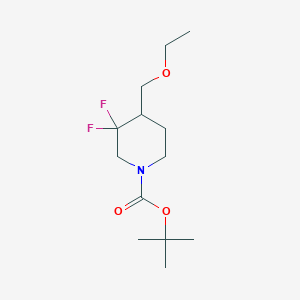
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
